molecular formula C19H23F2N3O B6025244 1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one

1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one

Cat. No.: B6025244
M. Wt: 347.4 g/mol
InChI Key: ZNUCKCHXTQBLRY-UHFFFAOYSA-N
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Description

1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a difluorophenyl group, a piperidine ring, and a pyrazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The starting material, 2-(2,4-difluorophenyl)ethylamine, is reacted with a suitable piperidine derivative under controlled conditions to form the piperidine intermediate.

    Attachment of the Pyrazole Moiety: The piperidine intermediate is then reacted with a pyrazole derivative, such as 1H-pyrazole-4-carboxaldehyde, in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-[3-[2-(2,4-dichlorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one
  • 1-[3-[2-(2,4-dimethylphenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one

Comparison:

  • Structural Differences: The similar compounds differ in the substituents on the phenyl ring (e.g., chlorine, methyl groups instead of fluorine).
  • Biological Activity: These structural differences can lead to variations in biological activity, receptor binding affinity, and therapeutic potential.
  • Uniqueness: The presence of the difluorophenyl group in 1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one may confer unique properties, such as increased metabolic stability or specific receptor interactions.

Properties

IUPAC Name

1-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O/c20-17-7-6-16(18(21)10-17)5-3-14-2-1-9-24(13-14)19(25)8-4-15-11-22-23-12-15/h6-7,10-12,14H,1-5,8-9,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUCKCHXTQBLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CNN=C2)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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